Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic systems known for their structural complexity and pharmacological relevance. Its molecular architecture features:
- Thiazolo[3,2-a]pyrimidine core: A fused bicyclic system combining thiazole and pyrimidine rings, which imparts rigidity and electronic diversity.
- A 4-(methoxycarbonyl)phenyl group at position 5, introducing ester functionality and steric bulk. A methyl group at position 7 and methoxycarbonyl at position 6, enhancing lipophilicity and influencing molecular packing.
The compound’s synthesis likely involves condensation of a substituted aldehyde (e.g., 4-dimethylaminobenzaldehyde) with a thiouracil precursor in acetic anhydride/sodium acetate, a method analogous to protocols described in and .
Properties
CAS No. |
612078-93-0 |
|---|---|
Molecular Formula |
C26H25N3O5S |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
methyl (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H25N3O5S/c1-15-21(25(32)34-5)22(17-8-10-18(11-9-17)24(31)33-4)29-23(30)20(35-26(29)27-15)14-16-6-12-19(13-7-16)28(2)3/h6-14,22H,1-5H3/b20-14+ |
InChI Key |
YTPWHERXRHYSNC-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Radical Protodeboronation:
Industrial Production:
Chemical Reactions Analysis
Methoxycarbonyl Groups
-
Hydrolysis : The methoxycarbonyl groups (-COOCH₃) undergo alkaline hydrolysis to form carboxylic acid derivatives under reflux conditions with aqueous NaOH or KOH. This reaction enhances water solubility for biological testing.
-
Transesterification : Reacts with alcohols (e.g., ethanol, isopropanol) in acidic or basic media to yield corresponding esters, enabling structural diversification.
Benzylidene Substituent
-
Knoevenagel Condensation : The α,β-unsaturated ketone system in the benzylidene group participates in cyclocondensation reactions with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form fused pyridine or pyrimidine derivatives .
-
Reduction : Selective hydrogenation of the C=N bond using Pd/C or NaBH₄ reduces the benzylidene group to a benzylamine derivative, altering electronic properties .
Thiazolo-Pyrimidine Ring
-
Electrophilic Aromatic Substitution : The electron-rich thiazolo-pyrimidine core undergoes nitration or sulfonation at specific positions under controlled conditions. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups at the 8-position .
-
Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives, modulating ring aromaticity and bioactivity .
Ring-Opening Reactions
-
Acidic Cleavage : Prolonged exposure to HCl or HBr cleaves the thiazolo-pyrimidine ring, yielding open-chain thioamide intermediates that can recyclize under basic conditions .
Biological Interaction-Driven Reactions
The compound exhibits reactivity in biological systems:
-
Enzyme Inhibition : Acts as a competitive inhibitor for kinases (e.g., EGFR, CDK2) by forming hydrogen bonds with catalytic residues (Asp, Lys) and π-π stacking with hydrophobic pockets.
-
Metabolic Modifications : In vitro studies show hepatic cytochrome P450-mediated oxidation of the methyl group at the 7-position to a hydroxymethyl derivative.
Multi-Component Reactions (MCRs)
The compound serves as a precursor in one-pot MCRs:
Derivatization Strategies
-
Amide Formation : Reacts with primary amines (e.g., aniline, benzylamine) via carbodiimide-mediated coupling to generate amide derivatives.
-
Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd) converts nitro substituents (if present) to amino groups for further functionalization .
Spectroscopic Characterization
Key techniques used to confirm reaction outcomes:
-
NMR : ¹H/¹³C NMR spectra identify shifts in aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm).
-
Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 493.499 for the parent compound).
Stability and Degradation
-
Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the benzylidene group, forming 3-nitrobenzaldehyde and a fragmented thiazolo-pyrimidine.
-
Thermal Decomposition : Decomposes above 250°C via retro-Diels-Alder pathways, releasing CO₂ and dimethylamine .
This compound’s reactivity is central to its applications in medicinal chemistry and materials science. Further studies should explore its catalytic potential and in vivo metabolic pathways.
Scientific Research Applications
Biological Activities
Research indicates that compounds with thiazolo-pyrimidine structures exhibit a range of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Potential to inhibit tumor growth through specific enzyme interactions.
- Anti-inflammatory : Reduces inflammation by modulating immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibits cell wall synthesis | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Synthetic Methodologies
The synthesis of methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves several steps:
- Formation of the Thiazolo-Pyrimidine Core : Utilizing 2-mercaptobenzimidazole as a starting material.
- Functional Group Modifications : Introducing dimethylamino and methoxycarbonyl groups through nucleophilic substitutions.
- Purification Techniques : Employing chromatography to isolate the desired compound.
Table 2: Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Core Formation | Cyclization | 2-Mercaptobenzimidazole |
| Functionalization | Nucleophilic Substitution | Dimethylamine, Methoxycarbonyl |
| Purification | Chromatography | Silica gel |
Therapeutic Applications
The unique combination of functional groups in this compound positions it as a promising candidate in drug development:
- Cancer Therapy : Targeting specific pathways involved in tumor progression.
- Infectious Diseases : Development of new antibiotics based on its antimicrobial properties.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various applications:
- Anticancer Activity : A study demonstrated that derivatives of thiazolo-pyrimidines significantly inhibited the proliferation of cancer cell lines through apoptosis induction mechanisms .
- Anti-inflammatory Effects : Research highlighted its ability to reduce inflammation markers in animal models, suggesting potential for treating chronic inflammatory diseases .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Steric Effects : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) induce significant puckering in the pyrimidine ring, as seen in crystallographic studies .
Spectroscopic and Crystallographic Comparisons
NMR Analysis
- Target Compound: The dimethylamino group (δ ~2.9 ppm for N(CH₃)₂ in ¹H NMR) and methoxycarbonyl (δ ~3.8 ppm for OCH₃) create distinct shifts compared to analogues. Regions A (positions 39–44) and B (29–36) in NMR spectra (as per ) would show unique shifts due to substituent electronic environments .
- Analogue 11a : Lacks ester groups, resulting in simpler ¹³C NMR profiles (e.g., absence of carbonyl carbons at δ ~165–171 ppm) .
Crystal Packing
- Target Compound: Anticipated C–H···O hydrogen bonds (similar to ) due to methoxycarbonyl and dimethylamino groups, fostering layered or chain-like packing .
- Trimethoxy Analogue () : Exhibits bifurcated C–H···O bonds forming c-axis chains, with a flattened boat conformation in the pyrimidine ring .
Biological Activity
Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a complex thiazolo-pyrimidine derivative, has garnered attention for its potential biological activities. This compound features a thiazole ring fused with a pyrimidine structure, which is known to influence various biological pathways.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 491.57 g/mol. The presence of functional groups such as dimethylamino and methoxycarbonyl enhances its reactivity and potential biological interactions.
Anticancer Properties
Recent studies suggest that compounds in the thiazolo-pyrimidine class exhibit significant anticancer properties. For instance, the compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound targets key regulatory proteins involved in the cell cycle, leading to arrest at specific phases. This effect is particularly noted in breast and lung cancer cell lines.
- Signaling Pathways : It modulates critical signaling pathways including:
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against various bacterial strains. In vitro studies reveal that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent for infectious diseases.
Enzyme Inhibition
The biological activity extends to enzyme inhibition, particularly targeting kinases involved in cancer progression. The compound's structure allows it to bind effectively to ATP-binding sites in kinases, inhibiting their activity and thereby disrupting cancer cell proliferation.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of similar thiazolo-pyrimidine derivatives. The results indicated that these compounds could reduce tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Study 2: Antimicrobial Activity
In another investigation, thiazolo-pyrimidine derivatives were screened for antimicrobial properties. The results showed that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Data Tables
Q & A
Q. What are the standard synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via a condensation reaction between a thiouracil precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) and a substituted benzaldehyde derivative (e.g., 4-(dimethylamino)benzaldehyde). Key steps include:
- Refluxing in a mixture of glacial acetic acid and acetic anhydride (1:1 v/v) with sodium acetate as a catalyst for 8–10 hours .
- Recrystallization from ethyl acetate/ethanol (3:2) to obtain single crystals suitable for X-ray diffraction . Yield optimization (typically 68–78%) depends on the purity of starting materials, reaction time, and solvent ratios .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard. The triclinic (P1) or monoclinic space groups are common, with unit cell parameters (e.g., a = 11.7–14.6 Å, b = 14.3–14.6 Å) varying based on substituents . Intermolecular interactions include:
Q. What spectroscopic techniques are used to characterize this compound, and how are key functional groups identified?
Methodological Answer:
- IR Spectroscopy : Peaks at 1,700–1,720 cm⁻¹ confirm carbonyl groups (C=O); 2,200 cm⁻¹ indicates nitrile (CN) if present .
- NMR Spectroscopy :
- ¹H NMR: Methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 6.5–8.0 ppm), and methine (=CH) protons (δ 7.9–8.0 ppm) .
- ¹³C NMR: Carbonyl carbons (δ 165–171 ppm), aromatic carbons (δ 112–143 ppm) .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety influence the compound’s conformational stability and bioactivity?
Methodological Answer:
- Electron-donating groups (e.g., 4-dimethylamino) increase planarity of the benzylidene ring, enhancing π-π interactions and altering dihedral angles (e.g., 80.94° in vs. 84.88° in ) .
- Bulky substituents (e.g., 2,4,6-trimethoxy) reduce solubility but improve crystallinity, as seen in higher melting points (427–428 K) .
- Computational modeling (DFT) can predict steric and electronic effects on reactivity .
Q. How can contradictory synthetic yields (e.g., 68% vs. 78%) be resolved when scaling up reactions?
Methodological Answer:
- Variable Analysis :
- Purity of sodium acetate (anhydrous vs. hydrated) affects catalytic efficiency .
- Solvent ratios (acetic acid/anhydride) influence reaction kinetics; excess acetic anhydride accelerates cyclization .
- Troubleshooting :
- Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 1:1).
- Use gradient recrystallization to isolate pure product from byproducts .
Q. What role do intermolecular interactions play in the compound’s solid-state properties, and how can they be manipulated for material science applications?
Methodological Answer:
- Hydrogen bonding (C–H···O) and π-π stacking dictate crystal packing, influencing mechanical stability and melting points .
- Co-crystallization with polar solvents (e.g., DMF) introduces additional H-bond donors/acceptors, modifying lattice parameters .
- Replace methoxy groups with halogens (e.g., F) to enhance dipole-dipole interactions, as seen in .
Q. How does the puckering of the thiazolopyrimidine ring affect its electronic properties and ligand-receptor interactions?
Methodological Answer:
- Flattened boat conformations (deviation: 0.224 Å from plane) increase conjugation, reducing HOMO-LUMO gaps and enhancing UV-Vis absorption .
- Docking studies (e.g., AutoDock Vina) correlate ring puckering with binding affinity to biological targets (e.g., kinases) .
- Substituents at C5 (chiral center) induce asymmetry, critical for enantioselective interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
